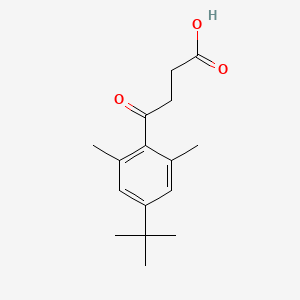

4-(4-Tert-butyl-2,6-dimethylphenyl)-4-oxobutyric acid

Description

4-(4-Tert-butyl-2,6-dimethylphenyl)-4-oxobutyric acid is a substituted oxobutyric acid derivative characterized by a phenyl ring substituted with a tert-butyl group at the para position and methyl groups at the 2 and 6 positions. The compound’s structure combines steric bulk from the tert-butyl group with electron-donating methyl substituents, influencing its physicochemical properties and reactivity. The tert-butyl group enhances lipophilicity, which may improve membrane permeability in biological systems, while the oxobutyric acid moiety provides a reactive ketone and carboxylic acid functional group for further chemical modifications.

Properties

IUPAC Name |

4-(4-tert-butyl-2,6-dimethylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-10-8-12(16(3,4)5)9-11(2)15(10)13(17)6-7-14(18)19/h8-9H,6-7H2,1-5H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDUQPNIHAQRRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)CCC(=O)O)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butyl-2,6-dimethylphenyl)-4-oxobutyric acid typically involves the reaction of 4-tert-butyl-2,6-dimethylphenyl derivatives with appropriate reagents to introduce the butyric acid functionality. One common method involves the Friedel-Crafts acylation of 4-tert-butyl-2,6-dimethylbenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butyl-2,6-dimethylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the butyric acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(4-Tert-butyl-2,6-dimethylphenyl)-4-oxobutyric acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in studies involving enzyme inhibition or as a probe for biochemical pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butyl-2,6-dimethylphenyl)-4-oxobutyric acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can exert its effects by inhibiting or modulating the activity of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Oxobutyric Acid Derivatives

*Inferred from electron-withdrawing effects of Cl vs. tert-butyl/methyl.

†Estimated based on structural analogs.

‡Predicted using substituent contributions to density.

Key Observations:

Molecular Weight and Substituent Effects: The tert-butyl derivative has the highest molecular weight (262.34 g/mol) due to its bulky substituents, compared to 238.24 g/mol for the dimethoxy analog and 220.27 g/mol for the trimethylphenyl variant .

Acidity (pKa): The dimethoxy compound exhibits a pKa of 4.39, attributed to electron-donating methoxy groups stabilizing the deprotonated carboxylate . The tert-butyl analog’s pKa is likely higher (~4.8) due to weaker electron-donating effects of alkyl groups, making it less acidic than the dimethoxy derivative but more acidic than non-substituted oxobutyric acids.

Thermal Stability :

- The tert-butyl compound’s melting point is estimated to be higher (110–115°C) than the dimethoxy analog (104–106°C), reflecting increased crystallinity from symmetric substitution .

Commercial and Industrial Relevance

Table 2: Market and Application Comparison

Key Observations:

- The trimethylphenyl derivative has well-established industrial applications, with active markets in Europe, Asia, and North America .

- Chlorinated analogs (e.g., 4-(2,3-Dichlorophenyl)-4-oxobutyric acid) are associated with higher reactivity and toxicity, restricting their use compared to alkyl-substituted derivatives .

Biological Activity

4-(4-Tert-butyl-2,6-dimethylphenyl)-4-oxobutyric acid is an organic compound notable for its unique structural features, including a tert-butyl group and two methyl groups on a phenyl ring. This compound has gained attention in various fields, particularly in biological research due to its potential enzyme inhibition properties and roles in biochemical pathways.

The compound's chemical structure can be described by the following characteristics:

- IUPAC Name : 4-(4-tert-butyl-2,6-dimethylphenyl)-4-oxobutanoic acid

- Molecular Formula : C16H22O3

- CAS Number : 951892-50-5

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's structural configuration allows it to fit into active sites or binding pockets of these targets, thereby modulating their activity. This modulation can influence various cellular processes, including signal transduction and metabolic pathways.

Enzyme Inhibition Studies

Research indicates that this compound can serve as a valuable probe in studies involving enzyme inhibition. It has been employed to investigate the mechanisms of action for various enzymes, particularly those involved in metabolic processes. For instance:

- Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on certain enzymes involved in lipid metabolism, suggesting potential applications in treating metabolic disorders.

Antioxidant Properties

Some studies have also explored the antioxidant capabilities of this compound. Antioxidants play a crucial role in mitigating oxidative stress within cells.

Research Findings

A summary of key findings from various studies is presented in the table below:

Comparative Analysis

To contextualize the significance of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | Similar structural framework | Utilized as a fluorinating agent |

| 4-tert-Butyl-2,6-diformylphenol | Related phenolic structure | Used in synthesis of Schiff bases |

Q & A

Q. What are the recommended synthetic routes for 4-(4-Tert-butyl-2,6-dimethylphenyl)-4-oxobutyric acid, and how can purity be optimized?

The synthesis of tert-butyl-substituted aryl ketones often employs Friedel-Crafts acylation, where tert-butyl aromatic precursors react with acid chlorides or anhydrides. For example, analogous compounds like 4-(2-fluorophenyl)-4-oxobutanoic acid are synthesized via ketone formation followed by oxidation . To optimize purity:

- Use anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) to minimize side reactions.

- Purify via recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: hexane/ethyl acetate gradient).

- Validate purity using HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl-substituted aromatic ketones?

- ¹H/¹³C NMR : At 400–600 MHz in deuterated DMSO or CDCl₃ to resolve hindered rotation signals from tert-butyl groups (e.g., δ 1.2–1.4 ppm for tert-butyl protons) .

- IR Spectroscopy : Confirm ketone C=O stretches (~1700 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : ESI or EI modes to verify molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the ketone and carboxylic acid moieties.

- Avoid prolonged exposure to light, as tert-butyl groups may undergo photodegradation .

- Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can discrepancies in NMR data for tert-butyl-substituted aromatics be resolved?

Tert-butyl groups cause signal splitting due to restricted rotation. Methodological solutions include:

- Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to coalesce split signals .

- Computational Modeling : Compare experimental shifts with density functional theory (DFT)-calculated chemical shifts (software: Gaussian or ORCA) .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons .

Q. What strategies improve regioselectivity in Friedel-Crafts reactions for tert-butyl-substituted aryl ketones?

- Catalyst Screening : Use Brønsted acids (e.g., H₃PO₄) instead of AlCl₃ to reduce over-acylation .

- Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution at sterically hindered positions .

- Directed Ortho-Metalation : Introduce directing groups (e.g., methoxy) to control substitution patterns before acylation .

Q. How can computational methods predict the biological activity or metabolic pathways of this compound?

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogous compounds (e.g., 4-phenylbutyric acid derivatives) .

- Molecular Docking : Simulate interactions with target proteins (e.g., histone deacetylases) using AutoDock Vina .

- Metabolic Pathway Prediction : Software like Meteor (Lhasa Limited) identifies potential Phase I/II metabolism sites .

Q. What experimental approaches are used to assess cytotoxicity or genotoxicity in tert-butyl-containing compounds?

- In Vitro Cytotoxicity Assays : MTT or resazurin assays in mammalian cell lines (e.g., HEK-293) with IC₅₀ calculations .

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains (OECD Guideline 471 compliance) .

- Chromosomal Aberration Studies : Expose human lymphocytes and analyze metaphase spreads for structural abnormalities .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

Q. Table 2. Stability Assessment Protocol

| Parameter | Method | Frequency |

|---|---|---|

| Purity | HPLC (C18, 70:30 H₂O:MeCN) | Every 3 months |

| Degradation | TLC (Rf tracking) | Monthly |

| Moisture | Karl Fischer titration | Quarterly |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.